

Mal-amido-PEG12-acid structure and molecular weight

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Compound of Interest

Compound Name: *Mal-amido-PEG12-acid*

Cat. No.: *B6333291*

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In-Depth Technical Guide: Mal-amido-PEG12-acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **Mal-amido-PEG12-acid**, a heterobifunctional linker critical in the field of bioconjugation. Its unique properties make it an invaluable tool for the development of advanced therapeutics, such as antibody-drug conjugates (ADCs), and for the precise modification of proteins and other biomolecules.

Core Properties of Mal-amido-PEG12-acid

Mal-amido-PEG12-acid is a linker molecule characterized by a maleimide group at one terminus, a carboxylic acid group at the other, and a 12-unit polyethylene glycol (PEG) chain in between.^{[1][2][3][4]} This structure provides a versatile platform for covalently linking two different molecules, typically a protein or antibody to a small molecule drug or a reporter molecule.

The maleimide group exhibits high reactivity and selectivity towards thiol (-SH) groups, such as those found in cysteine residues of proteins, forming a stable thioether bond. The carboxylic acid group can be activated to react with primary amines (-NH₂), such as those on lysine residues or the N-terminus of a protein, to form a stable amide bond. The hydrophilic PEG12

spacer enhances the solubility of the resulting conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic properties of therapeutic molecules.

Quantitative Data Summary

The key quantitative data for **Mal-amido-PEG12-acid** are summarized in the table below.

Property	Value	References
Molecular Formula	C34H60N2O17	
Molecular Weight	~768.9 g/mol	
CAS Number	871133-36-7, 2378428-27-2	
Purity	≥95%	

Experimental Protocols

The following protocols provide a detailed methodology for a two-step conjugation process using **Mal-amido-PEG12-acid**. This common workflow involves first activating the carboxylic acid of the linker and conjugating it to an amine-containing molecule, followed by the reaction of the maleimide group with a thiol-containing biomolecule.

Protocol 1: Activation of Mal-amido-PEG12-acid and Conjugation to an Amine-Containing Molecule

This protocol describes the activation of the carboxylic acid moiety of **Mal-amido-PEG12-acid** using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, which is then reacted with an amine-containing molecule.

Materials:

- **Mal-amido-PEG12-acid**
- Amine-containing molecule (e.g., a small molecule drug)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

- NHS (N-hydroxysuccinimide) or Sulfo-NHS
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
- Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
- Quenching Reagent: Hydroxylamine or Tris buffer

Procedure:

- Preparation of Reagents: Equilibrate EDC and NHS to room temperature before use.
Prepare a stock solution of **Mal-amido-PEG12-acid** in anhydrous DMF or DMSO. Prepare a solution of the amine-containing molecule in a compatible buffer.
- Activation of Carboxylic Acid:
 - Dissolve **Mal-amido-PEG12-acid** in Activation Buffer.
 - Add EDC (1.2 to 1.5-fold molar excess over the linker) and NHS (1.5 to 2-fold molar excess over the linker).
 - Incubate the reaction mixture for 15-30 minutes at room temperature to form the NHS ester.
- Conjugation to Amine:
 - Add the amine-containing molecule to the activated linker solution. A 3-5 fold molar excess of the amine-containing molecule is recommended.
 - Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C.
- Quenching: Quench the reaction by adding a quenching reagent such as hydroxylamine to hydrolyze any unreacted NHS esters.

- Purification: Purify the resulting conjugate using an appropriate method such as Size Exclusion Chromatography (SEC) or High-Performance Liquid Chromatography (HPLC) to remove unreacted reagents.

Protocol 2: Conjugation of the Maleimide-Functionalized Molecule to a Thiol-Containing Protein

This protocol details the reaction of the maleimide group of the purified conjugate from Protocol 1 with the thiol groups of a protein, such as reduced cysteine residues on an antibody.

Materials:

- Thiol-containing protein (e.g., a cysteine-engineered antibody)
- Maleimide-functionalized molecule from Protocol 1
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 6.5-7.5, degassed
- Reducing Agent (optional): TCEP (tris(2-carboxyethyl)phosphine)
- Quenching Reagent: L-cysteine or N-acetylcysteine
- Purification Supplies: Size-Exclusion Chromatography (SEC) column or dialysis cassettes

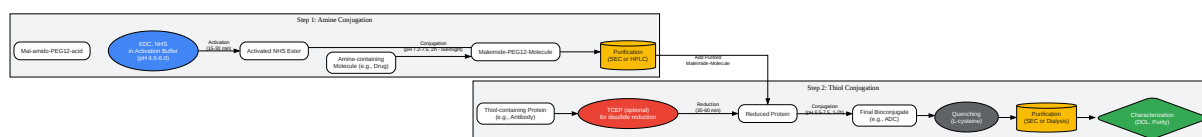
Procedure:

- Protein Preparation:
 - Dissolve the thiol-containing protein in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
 - If necessary, reduce disulfide bonds by adding a 10-20 fold molar excess of TCEP and incubating at room temperature for 30-60 minutes.
- Conjugation Reaction:
 - Add a 5-20 fold molar excess of the maleimide-functionalized molecule to the protein solution.

- Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing. Protect the reaction from light.
- Quenching: Add a 100-fold molar excess of L-cysteine or N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
- Purification: Remove the excess linker and quenching reagent by Size-Exclusion Chromatography (SEC) or dialysis against a suitable storage buffer.
- Characterization: Analyze the final conjugate to determine the degree of labeling (DOL) using techniques such as UV-Vis spectroscopy, Mass Spectrometry, or SDS-PAGE.

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow for the two-step bioconjugation process using **Mal-amido-PEG12-acid**.



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Bioconjugation workflow using **Mal-amido-PEG12-acid**.

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